5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester
Description
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester is a fluorinated aromatic boronic ester with the molecular formula C₁₄H₁₄BF₂O₂S. It belongs to the class of organoboron compounds widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials chemistry. The difluoro substitution on the benzo[b]thiophene backbone enhances electronic and steric properties, influencing reactivity and solubility .
This compound is structurally distinguished by:
- Benzo[b]thiophene core: Provides rigidity and conjugation.
- 5,6-Difluoro substituents: Modulate electronic density and improve metabolic stability in drug candidates.
- Pinacol ester group: Enhances stability and solubility in organic solvents compared to free boronic acids .
Applications include its use as a key intermediate in synthesizing topoisomerase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
2-(5,6-difluoro-1-benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF2O2S/c1-13(2)14(3,4)19-15(18-13)9-7-20-12-6-11(17)10(16)5-8(9)12/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYBRKZEJFVHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC3=CC(=C(C=C23)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134464 | |
| Record name | Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-57-4 | |
| Record name | Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%)
- Base : Cs₂CO₃ or KOAc
- Solvent : Dimethylformamide (DMF) or dioxane
- Temperature : 80–100°C
- Yield : 70–85%
Mechanistic Insights : Oxidative addition of the brominated substrate to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with B₂Pin₂. Reductive elimination yields the boronic ester.
Grignard Reagent-Mediated Synthesis
A patent-pending method (CN103044470A) utilizes Grignard reagents to bypass palladium dependency. Here, 4-bromo-5,6-difluorobenzo[B]thiophene-2-carbaldehyde reacts with magnesium and methoxy pinacol borate in tetrahydrofuran (THF):
Protocol:
- Reactants :
- 4-Bromo-5,6-difluorobenzo[B]thiophene-2-carbaldehyde (1 eq)
- Magnesium metal (1.2 eq)
- Methoxy pinacol borate (1.2 eq)
- Solvent : THF at reflux (65°C)
- Workup : Acidic hydrolysis (HCl) followed by extraction with ethyl acetate
- Yield : 70.5%
Advantages : Cost-effective and scalable but requires anhydrous conditions.
Iridium-Catalyzed C–H Borylation
Direct C–H borylation of 5,6-difluorobenzo[B]thiophene using iridium catalysts offers a step-economical route.
Key Parameters:
- Catalyst : [Ir(OMe)(COD)]₂ (1 mol%) with dtbbpy ligand
- Boron Source : Pinacolborane (HBpin)
- Solvent : Dichloromethane or toluene
- Temperature : 80°C
- Yield : 60–75%
Limitations : Positional selectivity depends on steric and electronic effects, necessitating optimized ligand systems.
Suzuki-Miyaura Cross-Coupling in One-Pot
A two-step, one-pot approach combines borylation and cross-coupling. Wang et al. demonstrated this using 3-bromo-5,6-difluorobenzo[B]thiophene and tetrahydroxydiboron (BBA):
Procedure:
- Borylation :
- BBA (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos ligand
- Solvent: Ethanol/water (3:1), 80°C, 12 h
- Cross-Coupling :
Benefits : Avoids boronic ester isolation, enhancing atom economy.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | Pd(PPh₃)₄ | 70–85 | High | Moderate |
| Grignard Reagent | None | 70.5 | Low | High |
| Iridium-Catalyzed | [Ir(OMe)(COD)]₂ | 60–75 | High | Low |
| One-Pot Suzuki | Pd(OAc)₂/SPhos | 65–80 | Medium | High |
Chemical Reactions Analysis
Types of Reactions
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Electronics
DFBTB is primarily utilized in the development of organic semiconductors due to its favorable electronic properties. Its applications include:
- Organic Field Effect Transistors (OFETs) : DFBTB exhibits high charge carrier mobility, making it an excellent candidate for OFETs. Research has shown that devices incorporating DFBTB can achieve mobilities exceeding 1 cm²/V·s, which is significant for practical applications .
- Organic Photovoltaics (OPVs) : The compound's ability to form stable thin films contributes to its use in OPVs, where it can enhance light absorption and improve energy conversion efficiency .
Chemical Sensors
DFBTB has been investigated for its potential use in chemical sensors due to its sensitivity to various analytes. Studies indicate that DFBTB-based sensors can detect volatile organic compounds (VOCs) at low concentrations, making them useful in environmental monitoring .
Drug Delivery Systems
The boronic acid functionality allows DFBTB to participate in dynamic covalent chemistry, which can be exploited in drug delivery systems. Its ability to form reversible bonds with diols makes it a candidate for controlled release formulations .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Electronics | Used in OFETs and OPVs | High charge mobility; efficient energy conversion |
| Chemical Sensors | Detects VOCs | High sensitivity; low detection limits |
| Drug Delivery Systems | Controlled release formulations | Reversible bonding capabilities |
Case Study 1: OFET Performance
In a recent study, devices fabricated with DFBTB demonstrated a mobility of 1.2 cm²/V·s when tested under ambient conditions. This performance was attributed to the compound's unique molecular structure that facilitates charge transport .
Case Study 2: VOC Detection
A sensor based on DFBTB was tested for its ability to detect formaldehyde vapors. The sensor exhibited a rapid response time and high selectivity, confirming the compound's utility in environmental sensing applications .
Mechanism of Action
The mechanism of action of 5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Molecular Properties
Key Observations :
- Fluorination: The difluoro groups in the target compound increase electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed reactions compared to non-fluorinated analogs like thiophene-3-boronic acid pinacol ester .
- Heterocyclic Core : Benzo[b]thiophene offers greater π-conjugation than phenyl or pyranyl systems (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester), enhancing stability in photochemical applications .
Solubility and Stability
Table 2: Solubility in Organic Solvents
| Compound | Chloroform | Acetone | Ether | Hydrocarbons |
|---|---|---|---|---|
| Phenylboronic acid | Moderate | High | High | Low |
| Phenylboronic acid pinacol ester | High | High | Moderate | Low |
| This compound (inferred) | High | High | Moderate | Low |
Insights :
- Pinacol esters generally exhibit better solubility than parent boronic acids due to reduced polarity. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, while the parent acid is only moderately soluble .
- The target compound’s solubility profile is inferred to align with other pinacol esters, though its aromatic thiophene core may reduce solubility in hydrocarbons compared to aliphatic analogs .
Biological Activity
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester (DFB-BTA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DFB-BTA, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17B2O2S
- Molecular Weight : 292.37 g/mol
- Melting Point : 290-294 °C
- Solubility : Soluble in common organic solvents, enhancing its applicability in various biological assays.
Synthesis
DFB-BTA can be synthesized through a series of reactions involving boronic acid derivatives. The synthesis typically involves the following steps:
- Formation of Boronic Acid : The initial step involves the preparation of the boronic acid from appropriate precursors.
- Pinacol Ester Formation : The boronic acid is then reacted with pinacol to form the pinacol ester, a crucial step that enhances solubility and stability.
- Fluorination : The introduction of fluorine atoms at the 5 and 6 positions on the benzo[b]thiophene ring is achieved through electrophilic fluorination methods.
Biological Activity
DFB-BTA exhibits a range of biological activities, making it a valuable compound for research and therapeutic applications.
Antiviral Activity
Research indicates that boronic acid derivatives, including DFB-BTA, possess antiviral properties. A study demonstrated that related compounds exhibited significant inhibition against various viral strains, suggesting that DFB-BTA may have similar effects due to its structural analogies .
Anticancer Properties
Boronic acids have been recognized for their role in cancer therapy. DFB-BTA's ability to inhibit proteasome activity has been highlighted in studies focusing on cancer cell lines, where it demonstrated cytotoxic effects comparable to established anticancer agents like bortezomib .
Antimicrobial Effects
The compound has shown promising antibacterial and antifungal activities. In vitro assays revealed that DFB-BTA effectively inhibited the growth of several pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent .
Case Studies
- Antiviral Study : A study published in Bioorganic & Medicinal Chemistry Letters reported that a related boronic acid derivative exhibited IC50 values in the low micromolar range against HIV and HCV . This suggests that DFB-BTA may possess similar antiviral efficacy.
- Anticancer Research : In a comparative study with bortezomib, DFB-BTA was shown to induce apoptosis in multiple myeloma cell lines, with IC50 values indicating potent activity at nanomolar concentrations .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of boronic acid derivatives found that DFB-BTA inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6-difluorobenzo[B]thiophene-3-boronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling. Key steps include halogenation of the benzo[B]thiophene scaffold followed by palladium-catalyzed cross-coupling with pinacol boronic esters. For example, analogous syntheses use Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base in 1,2-dimethoxyethane/water under inert atmospheres, achieving yields of 75–94% . Optimizing ligand choice (e.g., 1,1'-bis(diphenylphosphino)ferrocene) and solvent polarity (THF vs. DMF) significantly impacts reaction efficiency.
Q. How can researchers characterize the purity and structure of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm regioselectivity (fluorine substituents at C5/C6 and boronate at C3). Fluorine’s electronegativity induces deshielding in adjacent protons (δ ~7.2–7.8 ppm). GC or HPLC (>97% purity) is critical due to potential byproducts like deboronation or residual palladium . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ ≈ 297.1 Da).
Q. What are the stability considerations for this boronic ester under storage and reaction conditions?
- Methodology : Store at 0–6°C in inert, anhydrous environments to prevent hydrolysis. Boronic esters are prone to protodeboronation in protic solvents or acidic conditions. Stability tests in DMSO-d₆ (NMR) over 24 hours can assess decomposition. Use stabilizing ligands (e.g., pinacol) to mitigate boroxine formation .
Advanced Research Questions
Q. How can contradictory NMR data for structurally similar boronic esters inform spectral interpretation of the target compound?
- Methodology : Compare with analogs like 3-fluoro-4-nitrophenylboronic acid pinacol ester (CAS 939968-60-2), where fluorine’s inductive effect shifts adjacent aromatic protons upfield by ~0.3 ppm . For 5,6-difluorinated systems, coupling constants (³Jₐᵣ-H-F) and NOE correlations resolve ambiguities in substitution patterns. Contradictions may arise from rotameric equilibria in hindered arylboronates .
Q. What strategies optimize Suzuki-Miyaura coupling yields when steric hindrance from the difluorobenzo[B]thiophene scaffold limits reactivity?
- Methodology : Use bulky, electron-rich ligands (e.g., SPhos) to enhance oxidative addition of aryl halides. Microwave-assisted heating (110°C, sealed tube) improves kinetics for sterically hindered substrates. Pre-activation of the boronic ester via trifluoroborate salts (e.g., KF) can stabilize the transmetallation intermediate .
Q. How does the electronic nature of the benzo[B]thiophene core influence regioselectivity in cross-coupling reactions?
- Methodology : The electron-withdrawing fluorine substituents activate the boronate toward nucleophilic attack, directing coupling to electron-deficient partners. Computational studies (DFT) on frontier molecular orbitals (HOMO/LUMO) predict reactivity trends. Experimentally, competitive coupling with 3-methoxycarbonylphenylboronic esters (CAS 347389-74-6) reveals electronic vs. steric dominance .
Q. What are the challenges in synthesizing derivatives via late-stage functionalization of this boronic ester?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
